molecular formula C21H22ClN3O4S B2542460 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034578-74-8

8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

カタログ番号 B2542460
CAS番号: 2034578-74-8
分子量: 447.93
InChIキー: YKJKIXIJBXUDQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Antibacterial Activity

The synthesis of a novel tetracyclic quinolone structure, specifically 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids, has been explored to evaluate their antibacterial properties. The synthesis process involved the creation of various derivatives with different heteroatoms (N, O, or S) at the 8-position, which appeared to have minimal impact on antibacterial activity. Notably, the pyrrolidinyl and piperazinyl derivatives, particularly the 8-(3-hydroxy-1-pyrrolidinyl) and the hydrochloride of the 8-(4-methyl-1-piperazinyl) derivatives, demonstrated significant potency against both Gram-positive and Gram-negative bacteria. However, modifications such as replacing the piperazinyl nitrogen with other atoms affected the spectrum of activity, often enhancing the effect on Gram-positive bacteria while reducing it against Gram-negative bacteria. One derivative, in particular, showed promising in vivo activity without causing adverse effects in mice, even when combined with fenbufen. However, altering the carboxy group to a sulfonic acid group resulted in a complete loss of antibacterial activity .

Molecular Structure Analysis and Pharmacological Evaluation

The molecular structure of pyrrolo[3,2,1-ij]quinoline derivatives has been closely studied to understand their pharmacological potential, especially in the context of asthma treatment. The structure-activity relationship studies highlighted that a specific moiety at the 1-position of the pyrroloquinoline nucleus, combined with a methyl group at the 2-position, was optimal for antagonizing both histamine and platelet activating factor (PAF). Substituents at the 8- and 4-positions were also investigated to enhance the potency of 5-lipoxygenase inhibition while maintaining or improving activities against histamine and PAF. One compound, in particular, demonstrated oral activity in guinea pig models against bronchospasm induced by histamine and PAF, as well as leukotriene-dependent bronchoconstriction, showcasing its potential as a therapeutic agent in asthma treatment .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their pharmacological properties. The introduction of various substituents and functional groups can significantly alter the biological activity of the molecules. For instance, the presence of a sulfonic acid group instead of a carboxy group led to a loss of antibacterial activity, indicating the importance of the carboxy group in the compound's mechanism of action against bacteria . Similarly, the optimization of substituents for the inhibition of 5-lipoxygenase, histamine, and PAF activities suggests a delicate balance in the chemical structure that is necessary for achieving the desired pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are directly related to their pharmacological efficacy and safety profile. The antibacterial activity of the derivatives is influenced by the nature of the substituents, which can affect the solubility, stability, and overall bioavailability of the compounds. The balance between hydrophilic and hydrophobic groups within the molecule is essential for its interaction with bacterial cells and the subsequent antibacterial effect. Similarly, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also determined by these physical and chemical characteristics, which in turn influence the compound's effectiveness in vivo, as seen with the compound that showed potent activity without causing convulsions in mice .

科学的研究の応用

Antibacterial Activity

Research demonstrates that compounds structurally related to 8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one exhibit significant antibacterial activity. For example, a study by Taguchi et al. (1992) synthesized and tested a series of tetracyclic quinolone antibacterials for their efficacy against Gram-positive and Gram-negative bacteria, showing potent activity in both in vitro and in vivo settings (Taguchi et al., 1992).

Synthesis and Catalysis

Alizadeh et al. (2014) reported the use of piperidine, a structural component of the compound , as a dual system catalyst in the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives. This catalysis was noted for its good yields, mild reaction conditions, and ease of handling, suggesting potential applications in synthetic chemistry (Alizadeh et al., 2014).

Anticancer Properties

Solomon et al. (2019) examined a series of 4-aminoquinoline derived sulfonyl analogs, similar in structure to the compound , for their anticancer activities. These compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Solomon et al., 2019).

Pro-Apoptotic Effects

Research by Cumaoğlu et al. (2015) on compounds bearing a sulfonamide fragment revealed pro-apoptotic effects by activating specific cellular pathways in cancer cells. This study underscores the potential of sulfonamide derivatives, which are structurally related to the compound , in cancer therapeutics (Cumaoğlu et al., 2015).

Caspase-3 Inhibitory Activity

Kravchenko et al. (2005) synthesized novel sulfonyl derivatives, closely related to the compound of interest, which were identified as potent inhibitors of caspase-3. This finding highlights the potential of such compounds in therapeutic applications related to apoptosis and cell death (Kravchenko et al., 2005).

作用機序

This compound selectively inhibits PCSK9 protein synthesis . The IC50 value is 3.7 μM by in vitro hPCSK9 translation .

特性

IUPAC Name

6-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c22-18-13-23-7-3-19(18)29-16-5-8-24(9-6-16)30(27,28)17-11-14-1-2-20(26)25-10-4-15(12-17)21(14)25/h3,7,11-13,16H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJKIXIJBXUDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。